molecular formula C16H19Cl2N5O B6797233 N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide

Cat. No.: B6797233
M. Wt: 368.3 g/mol
InChI Key: RTGBYFORZGKQKI-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a triazole ring, making it a molecule of interest for various pharmacological studies.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O/c1-10-19-15(22(2)21-10)16(24)20-12-4-3-7-23(9-12)14-6-5-11(17)8-13(14)18/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBYFORZGKQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C(=O)NC2CCCN(C2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide typically involves multiple steps:

  • Formation of Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions to form 1-(2,4-dichlorophenyl)piperidine.

  • Triazole Formation: : The next step involves the formation of the triazole ring. This can be done by reacting 2,5-dimethyl-1,2,4-triazole with an appropriate carboxylic acid derivative under dehydrating conditions to form the triazole carboxamide.

  • Coupling Reaction: : Finally, the piperidine intermediate is coupled with the triazole carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the triazole ring or the piperidine ring, potentially leading to the formation of reduced triazole or piperidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the 2,4-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Reduced forms of the triazole or piperidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, safety, and mechanism of action.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,2,4-triazole-3-carboxamide: Similar structure but lacks the dimethyl groups on the triazole ring.

    N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-methyl-1,2,4-triazole-3-carboxamide: Similar structure with only one methyl group on the triazole ring.

    N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,2,4-triazole-3-carboxamide derivatives: Various derivatives with different substituents on the triazole or piperidine rings.

Uniqueness

The uniqueness of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the dimethyl groups on the triazole ring may enhance its binding affinity to certain targets or alter its metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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